MS48107

Description

Properties

Molecular Formula |

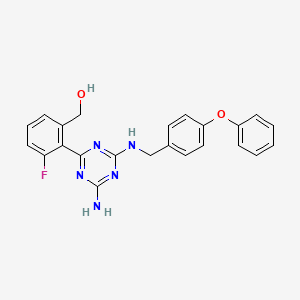

C23H20FN5O2 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

[2-[4-amino-6-[(4-phenoxyphenyl)methylamino]-1,3,5-triazin-2-yl]-3-fluorophenyl]methanol |

InChI |

InChI=1S/C23H20FN5O2/c24-19-8-4-5-16(14-30)20(19)21-27-22(25)29-23(28-21)26-13-15-9-11-18(12-10-15)31-17-6-2-1-3-7-17/h1-12,30H,13-14H2,(H3,25,26,27,28,29) |

InChI Key |

KKHDNAZPEMYUNO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MS48107; MS-48107 MS 48107 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MS48107: A Potent and Selective GPR68 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS48107 is a potent and selective small-molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes. Developed through a structure-activity relationship (SAR) study based on the first-generation GPR68 PAM, ogerin, this compound exhibits significantly enhanced allosteric activity.[1][2][3] Its high selectivity over other proton-sensing GPCRs and a wide range of other targets, combined with its ability to penetrate the blood-brain barrier, establishes this compound as a critical research tool for elucidating the roles of GPR68 in vitro and in vivo.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its use.

Chemical Identity and Properties

This compound is a synthetic organic compound with the following key identifiers:

| Property | Value |

| IUPAC Name | (2-((4-amino-6-((3-(hydroxymethyl)benzyl)amino)-1,3,5-triazin-2-yl)amino)phenyl)(phenyl)methanone |

| CAS Number | 2375070-79-2 |

| Molecular Formula | C23H20FN5O2 |

| Molecular Weight | 417.44 g/mol |

| SMILES | OCC1=CC=CC(F)=C1C2=NC(N)=NC(NCC3=CC=C(OC4=CC=CC=C4)C=C3)=N2 |

| Appearance | White to off-white solid |

Mechanism of Action

This compound functions as a positive allosteric modulator of GPR68. This means it binds to a site on the receptor distinct from the orthosteric site for its endogenous ligand (protons). By doing so, this compound enhances the receptor's response to protons, specifically by increasing the proton's affinity and/or efficacy. GPR68 is known to couple to multiple G protein signaling pathways, with the Gs pathway being well-characterized. The potentiation of proton-mediated GPR68 activation by this compound leads to an amplified downstream signaling cascade.

Signaling Pathway of this compound-Modulated GPR68 Activation

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Allosteric Modulator Activity

| Parameter | Value | Reference |

| Allosteric Activity vs. Ogerin | 33-fold increase | |

| Allosteric Index (Log(αβ/KB)) | 5.19 ± 0.03 |

Table 2: Off-Target Activity

| Target | Activity Type | Ki / EC50 (nM) | Reference |

| 5-HT2B Receptor | Weak Antagonist | Ki = 310 | |

| 5-HT2B Receptor | Moderate Binding Affinity | Ki = 219 | |

| MT1 Receptor | Weak Full Agonist | EC50 = 320 | |

| MT1 Receptor | Low Binding Affinity | Ki = 5900 | |

| MT2 Receptor | Weak Partial Agonist | EC50 = 540 | |

| MT2 Receptor | Low Binding Affinity | Ki = 1100 |

Table 3: In Vivo Pharmacokinetics in Mice

| Time Point (hours) | Plasma Concentration (µM) | Brain Concentration (µM) | Reference |

| 0.5 | > 10 | > 10 | |

| 2.0 | Maintained high levels | Maintained high levels |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Synthesis of this compound

The synthesis of this compound is based on a multi-step process starting from 2-amino-4,6-dichloro-1,3,5-triazine.

Protocol:

-

Synthesis of Intermediate 12: 2-amino-4,6-dichloro-1,3,5-triazine is reacted with benzylamine to substitute one of the chloro groups.

-

Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling reaction with a suitable phenylboronic acid derivative to introduce the substituted phenyl ring.

-

Purification: The final product, this compound, is purified using standard chromatographic techniques.

In Vitro Allosteric Activity Assessment (GloSensor™ cAMP Assay)

This assay is used to determine the ability of this compound to potentiate proton-induced activation of the GPR68-Gs-cAMP signaling pathway.

Materials:

-

HEK293T cells

-

GPR68 expression plasmid

-

GloSensor™ cAMP plasmid

-

Cell culture reagents

-

This compound

-

Assay buffer with varying pH

Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured and transiently co-transfected with the GPR68 expression plasmid and the GloSensor™ cAMP reporter plasmid.

-

Cell Plating: Transfected cells are plated into 384-well plates.

-

Compound Addition: Increasing concentrations of this compound are added to the wells.

-

Proton Stimulation: Cells are stimulated with assay buffer at various pH levels to generate a proton concentration-response curve.

-

Luminescence Detection: The GloSensor™ reagent is added, and luminescence is measured to quantify intracellular cAMP levels.

-

Data Analysis: The data is analyzed using a standard allosteric operational model to determine the allosteric parameters (α, β, and KB).

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the bioavailability and brain penetration of this compound in mice.

Materials:

-

Swiss Albino mice

-

This compound

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Blood and brain tissue collection supplies

-

LC-MS/MS for sample analysis

Protocol:

-

Animal Dosing: A single intraperitoneal injection of this compound (e.g., 25 mg/kg) is administered to the mice.

-

Sample Collection: At designated time points (e.g., 0.5 and 2 hours), blood and brain tissue samples are collected.

-

Sample Processing: Plasma is separated from the blood, and brain tissue is homogenized.

-

Bioanalysis: The concentrations of this compound in the plasma and brain homogenates are quantified using a validated LC-MS/MS method.

-

Data Analysis: The pharmacokinetic parameters, including plasma and brain exposure levels, are calculated.

Selectivity and Off-Target Profile

This compound has been profiled for its selectivity against closely related proton-sensing GPCRs (e.g., GPR4, GPR65) and a panel of other common drug targets. It demonstrates high selectivity for GPR68. However, some off-target activities at higher concentrations have been noted and are summarized in Table 2.

Conclusion

This compound is a valuable pharmacological tool for the investigation of GPR68 function. Its high potency, selectivity, and favorable pharmacokinetic properties make it suitable for both in vitro and in vivo studies. This guide provides essential information and protocols to facilitate its effective use in research and drug discovery. Researchers should, however, be mindful of its potential off-target effects at higher concentrations when interpreting experimental results.

References

An In-depth Technical Guide to MS48107: A Potent and Selective GPR68 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a variety of physiological and pathological processes, including pH homeostasis, inflammation, and cancer. The study of GPR68 has been historically challenged by a lack of potent and selective pharmacological tools. MS48107 has emerged as a significant advancement in this field, representing a potent and selective positive allosteric modulator (PAM) of GPR68.[1][2][3][4][5] Developed through a structure-activity relationship (SAR) study based on the first-generation GPR68 PAM, ogerin, this compound offers a valuable tool for the in vitro and in vivo investigation of GPR68 function. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound acts as a positive allosteric modulator, enhancing the sensitivity of GPR68 to its endogenous ligand, protons (H+). This allosteric modulation results in a leftward shift of the proton concentration-response curve, effectively increasing the receptor's activity at less acidic pH levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic parameters.

Table 1: In Vitro Potency and Allosteric Activity of this compound at GPR68

| Parameter | Value | Species | Assay Type | Reference |

| Allosteric Activity vs. Ogerin | 33-fold increase | Human | GloSensor™ cAMP Assay | |

| Allosteric Activity (Δlog(αβ/Kb)) | 1.52 | Human | GloSensor™ cAMP Assay |

Table 2: Selectivity Profile of this compound

| Target | Ki (nM) | Activity | Species | Assay Type | Reference |

| 5-HT2B Receptor | 219 | Weak Antagonist (Ki = 310 nM) | Human | Radioligand Binding & Functional Assay | |

| Melatonin Receptor 1 (MT1) | 5900 | Weak Full Agonist (EC50 = 320 nM) | Human | Radioligand Binding & Functional Assay | |

| Melatonin Receptor 2 (MT2) | 1100 | Weak Partial Agonist (EC50 = 540 nM) | Human | Radioligand Binding & Functional Assay |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Dosing | Route | Species | Reference |

| Plasma Exposure | > 10 µM at 0.5 h | 25 mg/kg | Intraperitoneal | Mouse | |

| Brain Exposure | > 10 µM at 0.5 h | 25 mg/kg | Intraperitoneal | Mouse | |

| Duration of High Exposure | Maintained for 2 h | 25 mg/kg | Intraperitoneal | Mouse | |

| Blood-Brain Barrier Penetration | Readily crosses | 25 mg/kg | Intraperitoneal | Mouse |

GPR68 Signaling Pathways

GPR68 is known to couple to multiple G-protein signaling pathways, leading to a diverse range of cellular responses. The primary signaling cascades initiated by GPR68 activation are through Gq/11, Gs, and G12/13 proteins.

-

Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gs Pathway: Coupling to the Gs pathway results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP then activates protein kinase A (PKA).

-

G12/13 Pathway: The G12/13 pathway activation stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This cascade plays a crucial role in regulating the actin cytoskeleton, cell migration, and gene transcription.

Caption: GPR68 Signaling Pathways Modulated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

GloSensor™ cAMP Assay for GPR68 PAM Activity

This protocol is adapted from the methods used in the primary characterization of this compound.

Objective: To determine the positive allosteric modulator activity of this compound on proton-mediated GPR68 activation of Gs-cAMP production.

Materials:

-

HEK293T cells

-

GPR68 expression plasmid

-

GloSensor™-22F cAMP plasmid (Promega)

-

Polyethylenimine (PEI) transfection reagent

-

Opti-MEM medium

-

DMEM with 10% FBS

-

CO2-independent medium buffered with 20 mM HEPES and supplemented with 10% dialyzed FBS

-

This compound

-

GloSensor™ cAMP Reagent

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with the GPR68 expression plasmid and the GloSensor™-22F cAMP plasmid using the PEI transfection method.

-

-

Cell Plating:

-

24 hours post-transfection, detach the cells and resuspend them in CO2-independent medium.

-

Plate the cells in 384-well white, clear-bottom microplates.

-

-

Assay:

-

Allow the cells to equilibrate for 2 hours at room temperature in the dark.

-

Add the GloSensor™ cAMP Reagent to each well and incubate for an additional 2 hours.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with a range of proton concentrations (by adjusting the pH of the buffer).

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Analyze the proton concentration-response curves in the absence and presence of this compound using a standard allosteric operational model in software such as GraphPad Prism.

-

Calculate the allosteric parameters, including the allosteric activity index (Δlog(αβ/Kb)).

-

Caption: Experimental Workflow for GloSensor™ cAMP Assay.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the plasma and brain exposure of this compound after intraperitoneal administration in mice.

Materials:

-

Swiss Albino mice

-

This compound

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Blood collection supplies

-

Brain tissue homogenization equipment

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing:

-

Administer a single intraperitoneal injection of this compound (25 mg/kg) to a cohort of mice.

-

-

Sample Collection:

-

At various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-injection, collect blood samples via cardiac puncture or tail vein bleeding.

-

Immediately following blood collection, perfuse the mice with saline and harvest the brains.

-

-

Sample Processing:

-

Process the blood to obtain plasma.

-

Homogenize the brain tissue.

-

-

Bioanalysis:

-

Extract this compound from the plasma and brain homogenates.

-

Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the plasma and brain concentrations of this compound over time.

-

Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

-

Caption: Logical Flow of the In Vivo Pharmacokinetic Study.

Conclusion

This compound is a potent, selective, and brain-penetrant positive allosteric modulator of GPR68. Its well-characterized pharmacological profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of GPR68. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of modulating this important proton-sensing receptor.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to MS48107 (CAS: 2375070-79-2): A Potent and Selective GPR68 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS48107 is a potent and selective positive allosteric modulator (PAM) of G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2][3] As a proton-sensing GPCR, GPR68 is implicated in a variety of physiological and pathophysiological processes, including learning and memory, pH homeostasis, and cancer.[2][4] this compound, a derivative of the first-in-class GPR68 PAM ogerin, exhibits significantly enhanced allosteric activity, making it a valuable tool for investigating the therapeutic potential of GPR68 modulation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, detailed experimental protocols, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound, with the chemical name 2-[4-amino-6-[[(4-phenoxyphenyl)methyl]amino]-1,3,5-triazin-2-yl]-3-fluorobenzenemethanol, is a synthetic organic compound developed through a structure-activity relationship (SAR) study based on the ogerin scaffold.

| Property | Value | Reference |

| CAS Number | 2375070-79-2 | |

| Molecular Formula | C23H20FN5O2 | |

| Molecular Weight | 417.44 g/mol | |

| Appearance | Solid | |

| Solubility | DMSO: 100 mg/mL (239.56 mM) | |

| Storage | Store at -20°C as a powder or -80°C in solvent. |

Biological Activity and Selectivity

This compound acts as a positive allosteric modulator of GPR68, enhancing the receptor's sensitivity to its endogenous ligand, protons (H+). This allosteric modulation increases the affinity of protons for GPR68. Notably, this compound displays a 33-fold increase in allosteric activity compared to ogerin. It is highly selective for GPR68 over other proton-sensing GPCRs and a panel of 48 other common drug targets. The compound is also bioavailable and capable of crossing the blood-brain barrier in mice.

In Vitro Activity

| Target | Assay Type | Parameter | Value | Reference |

| GPR68 | cAMP Assay (HEK293 cells) | Δlog(αβ/Kb) | 1.52 (33-fold > ogerin) | |

| MT1 Receptor | Agonist Assay | EC50 | 320 nM (weak full agonist) | |

| MT1 Receptor | Binding Assay | Ki | 5900 nM | |

| MT2 Receptor | Agonist Assay | EC50 | 540 nM (weak partial agonist) | |

| MT2 Receptor | Binding Assay | Ki | 1100 nM | |

| 5-HT2B Receptor | Binding Assay | Ki | 219 nM | |

| 5-HT2B Receptor | Antagonist Assay | Ki | 310 nM (weak antagonist) |

In Vivo Activity

A single intraperitoneal injection of this compound at a dose of 25 mg/kg in Swiss Albino mice resulted in high exposure levels (above 10 µM) in both plasma and the brain within 30 minutes, with these levels maintained for 2 hours.

GPR68 Signaling Pathways

GPR68 is a pleiotropic receptor that can couple to multiple G protein families, including Gs, Gq, Gi, and G12/13, leading to the activation of diverse downstream signaling cascades. The specific pathway activated is often cell-type dependent.

Caption: GPR68 Signaling Pathways Modulated by this compound.

Experimental Protocols

In Vitro GloSensor™ cAMP Assay for GPR68 PAM Activity

This protocol is adapted from the methodology used in the characterization of this compound.

Objective: To quantify the positive allosteric modulation of this compound on proton-induced Gs-cAMP signaling via GPR68.

Materials:

-

HEK293T cells

-

GPR68 expression plasmid

-

pGloSensor™-22F cAMP plasmid (Promega)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM)

-

Equilibration medium (e.g., HBSS with 10 mM HEPES, pH 7.4)

-

GloSensor™ cAMP Reagent (Promega)

-

This compound

-

Acidic buffers of varying pH

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the GPR68 expression plasmid and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Plate the transfected cells into white, opaque 96-well plates and incubate for 24-48 hours.

-

-

Assay Preparation:

-

Prepare serial dilutions of this compound in the equilibration medium.

-

Prepare a range of acidic buffers to create a proton concentration gradient.

-

Aspirate the cell culture medium from the wells and replace it with the equilibration medium containing the GloSensor™ cAMP Reagent.

-

Incubate the plate at room temperature for at least 2 hours to allow for reagent equilibration.

-

-

Compound Treatment and Stimulation:

-

Add the prepared dilutions of this compound to the appropriate wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes).

-

Add the acidic buffers to the wells to stimulate the GPR68 receptor.

-

-

Data Acquisition:

-

Measure the luminescence signal using a luminometer at various time points after stimulation.

-

-

Data Analysis:

-

Plot the luminescence signal (representing cAMP levels) against the proton concentration in the presence and absence of different concentrations of this compound.

-

Analyze the data using a standard allosteric operational model in software such as GraphPad Prism to determine the allosteric parameters (e.g., α and β cooperativity) and the allosteric ligand binding affinity (KB).

-

Caption: Workflow for the GloSensor™ cAMP Assay.

In Vivo Pharmacokinetic Study Workflow

This workflow outlines a typical procedure for assessing the plasma and brain concentrations of this compound in mice.

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

This compound is a highly potent and selective positive allosteric modulator of GPR68 with excellent drug-like properties, including brain penetrance. Its well-characterized in vitro and in vivo profiles make it an indispensable research tool for elucidating the complex biology of GPR68 and for exploring its potential as a therapeutic target in a range of disorders. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their studies.

References

Technical Guide: MS48107, a Potent and Selective GPR68 Positive Allosteric Modulator

This technical guide provides a comprehensive overview of the chemical and biological properties of MS48107, a novel small molecule that acts as a potent and selective positive allosteric modulator (PAM) for the G protein-coupled receptor 68 (GPR68). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound, also known as compound 71, is a synthetic organic compound derived from the scaffold of the first-generation GPR68 PAM, ogerin.[1][2] Through extensive structure-activity relationship (SAR) studies, this compound was developed to exhibit significantly enhanced allosteric activity.[2][3]

Chemical Name: 4-((4-((4-(hydroxymethyl)benzyl)amino)-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)benzonitrile

Molecular Formula: C23H20FN5O2[4]

CAS Number: 2375070-79-2

Molecular Weight: 417.44 g/mol

Canonical SMILES: C1=CC(=CC=C1CNCC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)NC4=CC=CC=C4OC)C(F)(F)F

Synthesis

The synthesis of this compound involves a multi-step process starting from 2-amino-4,6-dichloro-1,3,5-triazine. The key steps, as described in the initial SAR study, include a nucleophilic substitution followed by a Suzuki coupling reaction.

General Synthetic Scheme:

Caption: General synthetic route for this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective positive allosteric modulator of GPR68, a proton-sensing G protein-coupled receptor. It functions by enhancing the receptor's sensitivity to its endogenous ligand, protons (H+), thereby potentiating the downstream signaling cascade. GPR68 is known to couple to multiple G protein pathways, with the Gs-cAMP pathway being a primary signaling route.

Signaling Pathway

The activation of GPR68 by protons, potentiated by this compound, leads to the activation of the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a secondary messenger that activates protein kinase A (PKA) and other downstream effectors.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

A Technical Guide to the Discovery and Synthesis of MS48107: A Potent GPR68 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS48107 has emerged as a significant chemical tool for probing the function of the G protein-coupled receptor 68 (GPR68), an understudied orphan receptor with potential roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a comprehensive resource for researchers in pharmacology, medicinal chemistry, and drug development who are interested in GPR68 modulation. This document details the structure-activity relationship (SAR) studies that led to its identification, the complete synthetic route, and the key experimental protocols for its biological evaluation.

Discovery of this compound: An Ogerin-Based Approach

This compound was discovered through a comprehensive structure-activity relationship (SAR) study building upon the scaffold of ogerin, the first reported small-molecule positive allosteric modulator (PAM) for GPR68.[1][2][3] The goal of the study was to improve the allosteric activity of ogerin and develop a more potent and selective chemical probe for GPR68.[1] The SAR exploration focused on three key regions of the ogerin scaffold: the aminotriazine core, the benzyl alcohol moiety, and the benzylamine moiety.[1]

The systematic modification of these regions led to the identification of this compound (compound 71 in the original study), which demonstrated a remarkable 33-fold increase in allosteric activity compared to the parent compound, ogerin. This enhanced activity, combined with its high selectivity and favorable pharmacokinetic properties, established this compound as a superior tool for investigating the roles of GPR68 in both in vitro and in vivo settings.

Structure-Activity Relationship (SAR) Insights

The SAR studies revealed several key structural features that govern the potency of ogerin-based GPR68 PAMs. Modifications to the aminotriazine core, substitutions on the phenyl ring of the benzyl alcohol moiety, and alterations to the benzylamine portion of the molecule all had significant impacts on activity. The culmination of these studies led to the optimized structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a substituted triazine core. The general synthetic strategy relies on sequential nucleophilic aromatic substitution and Suzuki coupling reactions.

General Synthetic Scheme

The synthesis commences with commercially available starting materials and proceeds through several key intermediates. A representative synthetic scheme is outlined below.

Experimental Protocol: General Procedure for the Synthesis of this compound Analogs

The synthesis of the ogerin-based analogs, including this compound, generally follows a common pathway. For instance, the synthesis of analogs with modifications to the benzyl alcohol moiety starts with 2-amino-4,6-dichloro-1,3,5-triazine. One of the chloro groups undergoes a substitution reaction with benzylamine to yield a common intermediate. This intermediate is then subjected to a Suzuki coupling reaction with a variety of commercially available phenylboronic acids.

-

Step 1: Benzylamine Substitution: 2-amino-4,6-dichloro-1,3,5-triazine is reacted with benzylamine in a suitable solvent such as dioxane. The reaction is typically carried out at reflux for 1 hour.

-

Step 2: Suzuki Coupling: The resulting intermediate is then coupled with the desired phenylboronic acid using a palladium catalyst, such as Pd(PPh₃)₄, and a base, like K₂CO₃. The reaction is often performed in a mixture of dioxane and water under microwave irradiation at 120 °C for 20 minutes.

Biological Activity and Characterization

This compound is a potent and selective positive allosteric modulator of GPR68. It enhances the sensitivity of the receptor to its endogenous ligand, protons (H⁺), thereby potentiating downstream signaling.

Potency and Efficacy

This compound exhibits significantly improved allosteric activity compared to ogerin. The allosteric activity is often quantified using the allosteric index, Log(αβ/KB), which incorporates measures of affinity cooperativity (α), efficacy cooperativity (β), and the binding affinity of the allosteric modulator (KB).

Table 1: Allosteric Parameters of this compound and Ogerin at Human GPR68

| Compound | pKB | α | β | Log(αβ/KB) |

| Ogerin (1) | 5.13 ± 0.11 | 1.88 ± 0.35 | 0.99 ± 0.08 | 5.40 |

| This compound (71) | 6.11 ± 0.08 | 10.5 ± 1.2 | 0.78 ± 0.03 | 6.92 |

Selectivity Profile

This compound demonstrates high selectivity for GPR68 over other closely related proton-sensing GPCRs and a panel of 48 common drug targets. This selectivity is crucial for its use as a specific chemical probe. For instance, this compound shows moderate binding affinity for the 5-HT2B receptor with a Ki value of 219 nM, where it acts as a weak antagonist. It also exhibits weak agonist activity at melatonin receptors MT1 and MT2.

Pharmacokinetic Properties

In vivo studies in mice have shown that this compound is bioavailable and can readily cross the blood-brain barrier. A single intraperitoneal injection of 25 mg/kg resulted in high exposure levels in both plasma and the brain, which were maintained for at least 2 hours. These properties make this compound a valuable tool for in vivo studies investigating the central nervous system functions of GPR68.

Table 2: In Vivo Pharmacokinetic Data for this compound in Mice

| Administration Route | Dose (mg/kg) | Time (h) | Plasma Concentration (µM) | Brain Concentration (µM) |

| Intraperitoneal | 25 | 0.5 | > 10 | > 10 |

| Intraperitoneal | 25 | 2.0 | High | High |

GPR68 Signaling and Experimental Workflows

GPR68 is known to couple to multiple G protein signaling pathways, including Gs, Gq, Gi, and G12/13, depending on the cellular context. As a PAM, this compound potentiates the proton-induced activation of these pathways.

GPR68 Signaling Pathway

The activation of GPR68 by protons, enhanced by this compound, can initiate a cascade of intracellular events. The Gs pathway activation leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.

Caption: GPR68 Gs signaling pathway modulated by this compound.

Experimental Workflow for PAM Identification

The discovery of this compound involved a systematic workflow, starting from a compound library and progressing through various screening and characterization assays.

Caption: Workflow for the discovery of this compound.

Conclusion

This compound represents a significant advancement in the development of chemical tools for studying GPR68. Its discovery through a well-designed SAR campaign based on the ogerin scaffold has provided a highly potent and selective PAM. The detailed synthetic route and biological characterization data presented in this guide offer a comprehensive resource for researchers. The availability of this compound is expected to facilitate further elucidation of the physiological and pathophysiological roles of GPR68, potentially opening new avenues for therapeutic intervention in diseases where this receptor is implicated.

References

- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Role of GPR68 Modulation by MS48107: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1), is a proton-sensing receptor that plays a crucial role in various physiological and pathophysiological processes. Its activation by extracellular acidosis and mechanical stimuli, such as fluid shear stress, implicates it in inflammation, cancer biology, vascular physiology, and neurological functions.[1][2][3] The development of selective modulators for GPR68 is paramount to unraveling its complex signaling and therapeutic potential. MS48107 has emerged as a potent and selective positive allosteric modulator (PAM) of GPR68, offering a valuable chemical tool to investigate the receptor's function.[4][5] This technical guide provides an in-depth overview of the physiological role of GPR68 modulation by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

GPR68: A Multi-Modal Sensor

GPR68 is a class A G protein-coupled receptor that is activated by protons (extracellular acidosis) and mechanical forces. It is expressed in a wide range of tissues, including the brain, spleen, heart, and endothelial cells. The receptor is largely inactive at physiological pH 7.8 but becomes fully activated at pH 6.8. This sensitivity to pH changes makes GPR68 a critical sensor in microenvironments where acidosis occurs, such as tumors and sites of inflammation. Furthermore, GPR68 has been identified as a mechanosensor, responding to fluid shear stress in endothelial cells, which is essential for flow-mediated vasodilation.

GPR68 couples to multiple G protein signaling pathways, primarily Gαq/11 and Gαs. Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαs pathway activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This dual signaling capability allows GPR68 to elicit a wide range of cellular responses.

This compound: A Potent and Selective GPR68 PAM

This compound is a small molecule that acts as a positive allosteric modulator of GPR68. It was developed through a structure-activity relationship (SAR) study based on the scaffold of the first reported GPR68 PAM, ogerin. As a PAM, this compound does not activate the receptor on its own but enhances the receptor's response to its endogenous agonist, protons. It achieves this by binding to an allosteric site on the receptor, which is distinct from the proton-binding site, and increasing the receptor's affinity and/or efficacy for protons.

This compound has been shown to be a potent and selective modulator of GPR68, with a 33-fold increased allosteric activity compared to ogerin. It is also bioavailable and can cross the blood-brain barrier, making it a valuable tool for in vivo studies.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its effects on GPR68 and other targets.

Table 1: Allosteric Modulator Activity of this compound on GPR68

| Parameter | Value | Assay System | Reference |

| Allosteric Index (Δlog(αβ/Kb)) | 1.52 | cAMP Assay in HEK293 cells | |

| Allosteric Activity Increase (vs. Ogerin) | 33-fold | cAMP Assay in HEK293 cells | |

| Allosteric Binding Affinity (Kb) | ~1-10 µM | cAMP Assay in HEK293 cells |

Note: The allosteric index quantifies the overall potentiation, where α represents the cooperativity factor for agonist affinity and β represents the cooperativity factor for agonist efficacy.

Table 2: Off-Target Activity of this compound

| Target | Activity | Ki (nM) | EC50 (nM) | Reference |

| 5-HT2B Receptor | Weak Antagonist | 310 | - | |

| 5-HT2B Receptor | Moderate Binding Affinity | 219 | - | |

| Melatonin Receptor 1 (MT1) | Weak Full Agonist | 5900 (binding) | 320 | |

| Melatonin Receptor 2 (MT2) | Weak Partial Agonist | 1100 (binding) | 540 |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Plasma Concentration (at 0.5h) | >10 µM | 25 mg/kg, intraperitoneal | |

| Brain Concentration (at 0.5h) | >10 µM | 25 mg/kg, intraperitoneal | |

| Duration of High Exposure | 2 hours | 25 mg/kg, intraperitoneal |

Experimental Protocols

GPR68-Mediated cAMP Accumulation Assay

This protocol describes a method to measure the potentiation of proton-induced cAMP production by this compound in HEK293T cells transiently expressing GPR68.

Materials:

-

HEK293T cells

-

GPR68 expression plasmid

-

GloSensor™ cAMP Reagent (Promega)

-

DMEM with 10% FBS

-

DMEM with 1% dialyzed FBS

-

Poly-L-lysine coated 384-well white clear-bottom plates

-

This compound

-

HBSS-based buffer (pH adjusted to a range from 7.8 to 6.0)

Procedure:

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM with 10% FBS. Co-transfect the cells with the GPR68 expression plasmid and the GloSensor™ cAMP reporter plasmid.

-

Cell Plating: After overnight transfection, plate the cells in poly-L-lysine coated 384-well plates at a density of approximately 15,000 cells per well in DMEM with 1% dialyzed FBS. Incubate for at least 6 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in the HBSS-based buffer at various pH levels.

-

Assay: a. Equilibrate the GloSensor™ cAMP Reagent in the HBSS-based buffer. b. Add the GloSensor™ cAMP Reagent to the cells and incubate. c. Add the this compound dilutions at different pH values to the wells. d. Measure luminescence using a plate reader to determine cAMP levels.

-

Data Analysis: Analyze the data using a standard allosteric operational model in software like GraphPad Prism to determine the allosteric parameters (α, β, and Kb).

GPR68-Mediated Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the effect of this compound on proton-induced intracellular calcium mobilization in cells expressing GPR68.

Materials:

-

HEK293 cells stably expressing GPR68 and a promiscuous Gα protein (e.g., Gα15)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

HBSS-based buffer (pH adjusted to a range from 7.8 to 6.0)

-

This compound

-

384-well black clear-bottom plates

Procedure:

-

Cell Plating: Plate the GPR68-expressing HEK293 cells in 384-well plates and grow to confluence.

-

Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the HBSS-based buffer. b. Remove the culture medium from the cells and add the loading buffer. c. Incubate the plate at 37°C for 1 hour to allow dye loading.

-

Compound Addition: a. Prepare serial dilutions of this compound in the HBSS-based buffer at various pH values. b. Add the compound dilutions to the wells.

-

Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Analyze the dose-response curves to determine the effect of this compound on the potency and efficacy of proton-induced calcium mobilization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of GPR68 and a typical experimental workflow for characterizing a GPR68 PAM.

Caption: GPR68 Signaling Pathways.

Caption: Workflow for GPR68 PAM Characterization.

Conclusion

This compound represents a significant advancement in the chemical toolset available for studying GPR68. Its potency, selectivity, and in vivo applicability make it an invaluable probe for dissecting the physiological and pathological roles of this multifaceted receptor. This technical guide provides a comprehensive resource for researchers aiming to utilize this compound to further understand the impact of GPR68 modulation in a variety of biological contexts, from fundamental cell signaling to the development of novel therapeutic strategies. The provided data, protocols, and diagrams serve as a foundation for designing and executing robust experiments to explore the full potential of targeting GPR68.

References

- 1. Differential Roles of Extracellular Histidine Residues of GPR68 for Proton-Sensing and Allosteric Modulation by Divalent Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing and Developing Functionally Selective Allosteric Modulators for GPR68 - Xi-Ping Huang [grantome.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of MS48107 for Proton-Sensing GPCRs

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing GPCR.[1][2][3] Developed from the scaffold of the first-generation PAM, ogerin, this compound exhibits a 33-fold increase in allosteric activity.[1][2] This heightened potency, combined with its high selectivity and favorable pharmacokinetic properties, including bioavailability and brain penetrance in mice, establishes this compound as a critical tool for investigating the physiological and pathophysiological roles of GPR68. This guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and a depiction of the associated signaling pathways.

Mechanism of Action

This compound functions as a positive allosteric modulator by binding to a site on GPR68 distinct from the proton-binding site. This allosteric binding enhances the receptor's sensitivity to protons, primarily by increasing the affinity for its orthosteric ligand (protons), a mechanism known as α-cooperativity. This potentiation of proton-sensing by this compound specifically modulates the Gs-cAMP signaling pathway.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated against other proton-sensing GPCRs and a broad panel of off-target proteins.

Selectivity for Proton-Sensing GPCRs

This compound demonstrates high selectivity for GPR68 over the closely related proton-sensing GPCRs, GPR4 and GPR65. While quantitative fold-selectivity data from head-to-head assays are not publicly detailed, the primary literature consistently reports high selectivity based on functional assays.

Allosteric Parameters at Mouse GPR68

The allosteric effects of this compound on mouse GPR68 have been quantified using the allosteric operational model, providing insights into its affinity and efficacy modulation.

| Parameter | Value (Mean ± SEM) | Description |

| Log(α) | 1.41 ± 0.08 | Logarithm of the affinity cooperativity factor. A value > 0 indicates that the PAM increases the affinity of the orthosteric ligand (protons). |

| Log(β) | -0.02 ± 0.06 | Logarithm of the efficacy cooperativity factor. A value around 0 suggests the PAM has minimal effect on the maximal efficacy of the orthosteric ligand. |

| -Log(KB) | 4.30 ± 0.09 | Negative logarithm of the allosteric ligand's equilibrium dissociation constant. A higher value indicates greater binding affinity of the PAM. |

| Log(αβ/KB) | 6.83 ± 0.03 | An overall measure of allosteric potency, combining affinity and efficacy modulation with the PAM's binding affinity. |

Data sourced from Yu et al., Journal of Medicinal Chemistry, 2019.

Off-Target Selectivity Profile

This compound has been screened against a panel of 48 common drug targets, demonstrating a favorable selectivity profile. Specific quantitative data for selected off-targets are presented below.

| Target | Parameter | Value | Functional Effect |

| 5-HT2B Receptor | Ki (binding) | 219 nM | Moderate binding affinity |

| Ki (antagonist) | 310 nM | Weak antagonist activity | |

| Melatonin Receptor 1 (MT1) | Ki (binding) | 5900 nM | Low binding affinity |

| EC50 (agonist) | 320 nM | Weak full agonist activity | |

| Melatonin Receptor 2 (MT2) | Ki (binding) | 1100 nM | Low binding affinity |

| EC50 (agonist) | 540 nM | Weak partial agonist activity |

Data sourced from commercially available technical data sheets.

Experimental Protocols

The primary assay used to characterize the positive allosteric modulation of GPR68 by this compound is the GloSensor™ cAMP assay.

GloSensor™ cAMP Assay for GPR68 PAM Activity

This protocol outlines the methodology to quantify the effect of this compound on proton-mediated Gs-cAMP signaling in HEK293T cells.

1. Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

For transfection, plate cells in a 96-well white, clear-bottom plate at a density of 20,000 cells per well.

-

After 24 hours, co-transfect the cells with a plasmid encoding human GPR68 and the pGloSensor™-22F cAMP plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

-

Incubate the transfected cells for a further 24 hours.

2. Assay Preparation:

-

Prepare a pH-response buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) adjusted to a range of pH values (e.g., from pH 8.0 to pH 6.0).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.

-

Aspirate the culture medium from the transfected cells and wash once with PBS.

-

Add 80 µL of the prepared GloSensor™ cAMP Reagent to each well and incubate at room temperature for 2 hours to allow for substrate equilibration.

3. Compound Addition and Luminescence Measurement:

-

Add 20 µL of the serially diluted this compound or vehicle control to the respective wells.

-

Immediately add 20 µL of the different pH buffers to the wells to stimulate the receptor.

-

Measure luminescence immediately using a plate reader capable of kinetic or endpoint measurements. For kinetic analysis, measure luminescence every 1-2 minutes for 15-20 minutes.

4. Data Analysis:

-

The raw luminescence data is normalized to the response of the vehicle control.

-

Generate concentration-response curves for protons at each concentration of this compound.

-

Fit the data to a standard allosteric operational model using a non-linear regression software (e.g., GraphPad Prism) to determine the allosteric parameters: α (affinity cooperativity), β (efficacy cooperativity), and KB (allosteric ligand binding affinity).

Mandatory Visualizations: Signaling Pathways

GPR68 is known to couple to multiple G protein families, leading to the activation of distinct downstream signaling cascades.

Caption: GPR68 Gs-cAMP Signaling Pathway.

References

In Vitro Characterization of MS48107: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the in vitro pharmacological characterization of MS48107, a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68). This compound was developed from the chemical scaffold of ogerin, the first-in-class GPR68 PAM, and exhibits a 33-fold increase in allosteric activity.[1][2][3][4] As a proton-sensing receptor, GPR68 is implicated in numerous physiological and pathophysiological processes, and this compound serves as a critical chemical probe for elucidating these functions.[5] This guide details the molecule's binding and functional activity profile, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and relevant workflows.

Quantitative Pharmacological Profile

The in vitro activity of this compound has been assessed across its primary target, GPR68, and a panel of other receptors to determine its potency and selectivity. The following tables summarize the key quantitative data.

Primary Target Activity: GPR68 Allosteric Modulation

This compound positively modulates the GPR68 receptor by increasing its sensitivity to activation by extracellular protons (H⁺). Its potency is defined by its allosteric activity index, which accounts for its effects on both ligand affinity and efficacy.

| Parameter | Value | Description | Species |

| Allosteric Activity | 33-fold > Ogerin | The compound demonstrates a 33-fold increased allosteric activity compared to the parent modulator, ogerin. | Human, Mouse |

| Allosteric Activity Index | Δlog(αβ/Kb) = 1.52 | A quantitative measure of the improvement in allosteric activation of GPR68 in response to proton concentration. | Human |

Table 1: Summary of this compound activity at the GPR68 receptor.

Off-Target Selectivity Profile

This compound has been profiled against other receptors to establish its selectivity. While highly selective for GPR68, it displays some weak activity at serotonergic (5-HT) and melatonergic (MT) receptors at higher concentrations.

| Target | Parameter | Value (nM) | Activity Type |

| 5-HT₂B Receptor | Kᵢ | 219 | Binding Affinity |

| Kᵢ | 310 | Weak Antagonist | |

| Melatonin MT₁ Receptor | EC₅₀ | 320 | Weak Full Agonist |

| Binding Affinity | 5900 | Low Binding Affinity | |

| Melatonin MT₂ Receptor | EC₅₀ | 540 | Weak Partial Agonist |

| Binding Affinity | 1100 | Low Binding Affinity |

Table 2: Off-target binding and functional activities of this compound. Data indicates high selectivity for GPR68, as off-target interactions are significantly weaker.

Furthermore, this compound demonstrated high selectivity when screened against a broader panel of 48 common drug targets, including closely related proton-sensing GPCRs, other GPCRs, neurotransmitter transporters, and hERG ion channels.

Key Experimental Protocols

The characterization of this compound relies on specific cell-based and biochemical assays. The methodologies for the primary functional and binding assays are detailed below.

GPR68 Functional Assay: GloSensor™ cAMP Assay

This cell-based assay was employed to quantify the positive allosteric modulation of this compound on the GPR68-Gₛ-cAMP signaling pathway.

Principle: GPR68 activation by protons stimulates the Gₛ protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The GloSensor™ plasmid encodes a fusion protein of a cAMP-binding domain and a variant of firefly luciferase. Upon cAMP binding, a conformational change occurs, causing a robust increase in light output. A PAM like this compound will potentiate the proton-induced cAMP response, shifting the concentration-response curve to the left.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in standard growth medium. For a 10 cm dish, cells are co-transfected with plasmids encoding for the human GPR68 receptor (4 µg) and the GloSensor™ cAMP reagent (4 µg) using a polyethylenimine (PEI) transfection reagent.

-

Cell Plating: Post-transfection, cells are seeded into 384-well plates and incubated to allow for receptor and sensor expression.

-

Compound Addition: Increasing concentrations of this compound (or vehicle control) are added to the wells.

-

Proton Stimulation: Cells are then stimulated with buffers of varying pH to generate a proton concentration-response curve.

-

Signal Detection: Luminescence is measured using a plate reader. The light output is directly proportional to the intracellular cAMP concentration.

-

Data Analysis: Proton concentration-response curves are generated in the absence and presence of this compound. The data is analyzed using a standard allosteric operational model in software such as GraphPad Prism to determine the allosteric parameters (α, β, and K₈).

Off-Target Characterization: Radioligand Binding Assay

To determine the binding affinity (Kᵢ) of this compound at off-targets like the 5-HT₂B and melatonin receptors, competitive radioligand binding assays are performed.

Principle: This assay measures the ability of a test compound (this compound) to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) is calculated.

General Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., 5-HT₂B).

-

Assay Incubation: Membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]-LSD for 5-HT receptors) and varying concentrations of the unlabeled test compound, this compound.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound.

-

Signal Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A nonlinear regression analysis is used to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the mechanism of action, experimental design, and underlying principles of this compound characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

MS48107: A Technical Guide for its Application as a GPR68 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by decreases in extracellular pH.[1] It is a pleiotropically coupled receptor, engaging Gq, Gs, and other G-protein signaling pathways, making it an intriguing target for therapeutic intervention.[1] GPR68 is implicated in a variety of physiological and pathophysiological processes, including pH homeostasis, inflammation, mechanotransduction, and cancer progression. Pharmacological investigation into the precise roles of GPR68 has been historically challenged by a lack of potent and selective chemical tools.

MS48107 has emerged as a potent and selective positive allosteric modulator (PAM) for GPR68.[2][3] Developed through a structure-activity relationship (SAR) campaign based on the initial GPR68 PAM, ogerin, this compound exhibits a 33-fold increase in allosteric activity.[4] As a PAM, this compound enhances the affinity of the endogenous ligand (protons) for the receptor, thereby potentiating its downstream signaling. This document provides a comprehensive technical overview of this compound, including its biochemical properties, selectivity, pharmacokinetic profile, and detailed experimental protocols for its characterization.

Biochemical and Pharmacological Profile

This compound functions by allosterically increasing the affinity of protons for GPR68, a mechanism defined as affinity cooperativity (α-cooperativity). Its potency is quantified by an allosteric index, which incorporates its binding affinity (Kb) and its effects on orthosteric ligand affinity (α) and efficacy (β).

| Parameter | Value | Description | Reference |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | Enhances the affinity and/or efficacy of the endogenous agonist (H⁺). | |

| Allosteric Index | Δlog(αβ/Kb) = 1.52 (relative to ogerin) | Quantifies the overall increase in allosteric activity compared to the parent compound, ogerin. | |

| Brain Penetrance | Readily crosses the blood-brain barrier | Demonstrates utility for in vivo studies of GPR68 in the central nervous system. |

Selectivity Profile

A critical feature of a chemical probe is its selectivity. This compound has been profiled against closely related proton-sensing GPCRs and a panel of other common drug targets, demonstrating high selectivity for GPR68. However, some off-target activities have been noted at higher concentrations.

| Target | Activity Type | Kᵢ (nM) | EC₅₀ (nM) | Notes | Reference |

| GPR68 | Positive Allosteric Modulator | - | - | Primary Target | |

| 5-HT₂B Receptor | Weak Antagonist | 219 (binding affinity) / 310 (antagonist activity) | - | Shows moderate binding affinity but only weak antagonist function. | |

| MT₁ Melatonin Receptor | Weak Full Agonist | 5900 | 320 | Displays low binding affinity despite weak agonist activity. | |

| MT₂ Melatonin Receptor | Weak Partial Agonist | 1100 | 540 | Displays low binding affinity despite weak partial agonist activity. | |

| Other Proton GPCRs | No significant activity | - | - | Selective over GPR4 and GPR65. | |

| hERG Ion Channel | No significant activity | - | - | Low potential for cardiac liability. |

Pharmacokinetic Profile

This compound is bioavailable and brain-penetrant in mice, making it a valuable tool for in vivo research.

| Species | Dose & Route | Parameter | Value | Time Point | Reference |

| Mouse (Swiss Albino) | 25 mg/kg, Intraperitoneal | Plasma Concentration | > 10 µM | 0.5 hours | |

| Brain Concentration | > 10 µM | 0.5 hours | |||

| Exposure Maintenance | High levels maintained | 2 hours |

Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are not yet publicly available.

Signaling Pathways and Experimental Workflows

GPR68 Signaling Pathways

GPR68 is known to couple to at least two major signaling pathways upon activation by protons, which is then potentiated by this compound. The Gq pathway leads to an increase in intracellular calcium, while the Gs pathway results in the production of cyclic AMP (cAMP).

Caption: GPR68 signaling pathways activated by protons and potentiated by this compound.

Experimental Workflow: GloSensor™ cAMP Assay

The GloSensor™ cAMP assay is a common method to quantify GPR68's coupling to the Gs pathway. It utilizes a genetically engineered luciferase that emits light upon binding to cAMP.

Caption: Workflow for measuring GPR68-mediated cAMP production using a GloSensor assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard published procedures and should be optimized for specific laboratory conditions.

Gs Signaling: GloSensor™ cAMP Assay

This protocol is for measuring changes in intracellular cAMP levels following GPR68 activation, indicative of Gs pathway coupling.

-

Cell Line: Human Embryonic Kidney 293 (HEK293T) cells.

-

Reagents:

-

HEK293T cells

-

Expression plasmid for human GPR68

-

pGloSensor™-22F cAMP Plasmid (Promega)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine)

-

GloSensor™ cAMP Reagent (Promega)

-

CO₂-independent medium

-

This compound stock solution (in DMSO)

-

pH-adjusted buffers for proton stimulation

-

White, clear-bottom 384-well assay plates

-

-

Procedure:

-

Cell Seeding & Transfection:

-

Seed HEK293T cells into 384-well plates at a density of approximately 5,000-10,000 cells per well.

-

Allow cells to adhere overnight.

-

Co-transfect cells with the GPR68 expression plasmid and the pGloSensor™-22F cAMP plasmid according to the transfection reagent manufacturer's protocol.

-

Incubate for 24-48 hours post-transfection to allow for receptor and biosensor expression.

-

-

Assay Execution:

-

Prepare the GloSensor™ cAMP Reagent in CO₂-independent medium according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the equilibration medium containing the GloSensor™ reagent.

-

Incubate the plate at room temperature for 2 hours to allow the reagent to enter the cells and equilibrate.

-

Prepare serial dilutions of this compound in a pH-stable buffer. Add the compound or vehicle (DMSO) to the wells.

-

To stimulate the receptor, add a pH-adjusted buffer to achieve the desired final proton concentration (e.g., pH 7.4, 7.0, 6.8).

-

Incubate for 15-30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader (e.g., a luminometer).

-

Data can be collected kinetically or as an endpoint measurement.

-

Analyze the data using a suitable software (e.g., GraphPad Prism) to determine dose-response curves and calculate allosteric parameters.

-

-

Gq Signaling: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration following GPR68 activation, which is mediated by the Gq pathway.

-

Cell Line: HEK293 cells stably or transiently expressing GPR68.

-

Reagents:

-

GPR68-expressing HEK293 cells

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Probenecid (to prevent dye leakage)

-

This compound stock solution (in DMSO)

-

pH-adjusted buffers for proton stimulation

-

Black, clear-bottom 96- or 384-well plates

-

-

Procedure:

-

Cell Seeding:

-

Seed GPR68-expressing HEK293 cells into black, clear-bottom plates and allow them to form a confluent monolayer overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in the assay buffer.

-

Aspirate the culture medium from the cells and add the dye loading buffer.

-

Incubate the plate for 45-60 minutes at 37°C in the dark.

-

Gently wash the cells with assay buffer to remove excess dye, leaving a small volume of buffer in the wells.

-

-

Assay Execution:

-

Prepare serial dilutions of this compound.

-

Place the plate into a fluorescent imaging plate reader (FLIPR) or a fluorometric plate reader equipped with injectors.

-

Establish a baseline fluorescence reading for several seconds.

-

Inject the this compound solution followed shortly by the pH-adjusted buffer (proton stimulus).

-

-

Data Acquisition:

-

Measure the change in fluorescence intensity over time. The signal will typically peak rapidly and then decline.

-

The response is usually quantified as the peak fluorescence intensity minus the baseline reading.

-

Analyze the data to generate dose-response curves.

-

-

In Vivo Pharmacokinetic Study

This protocol provides a general framework for assessing the bioavailability and brain penetration of this compound in mice.

-

Animals: Swiss Albino mice (or other appropriate strain).

-

Reagents:

-

This compound

-

Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

-

-

Procedure:

-

Compound Formulation:

-

Prepare the dosing solution of this compound in the vehicle. Sonication may be required to aid dissolution.

-

-

Dosing:

-

Administer this compound to mice via intraperitoneal (IP) injection at a specified dose (e.g., 25 mg/kg).

-

-

Sample Collection:

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) into tubes containing an anticoagulant.

-

Immediately following blood collection, sacrifice the animals and harvest the brains.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Homogenize the brain tissue in a suitable buffer.

-

Store all samples at -80°C until analysis.

-

-

Bioanalysis:

-

Extract this compound from plasma and brain homogenates.

-

Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Plot the concentration of this compound in plasma and brain versus time.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and brain/plasma ratio.

-

-

References

- 1. uniprot.org [uniprot.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of MS48107 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), a proton-sensing receptor implicated in a variety of physiological and pathophysiological processes.[1][2][3] As an improved analog of the first-in-class GPR68 PAM, ogerin, this compound exhibits significantly increased allosteric activity.[1][4] Its bioavailability and ability to penetrate the blood-brain barrier in mice make it a valuable tool for in vivo investigations into the roles of GPR68. This document provides detailed application notes and protocols for the use of this compound in murine in vivo studies, covering its mechanism of action, pharmacokinetic profile, and proposed experimental designs for assessing its efficacy in models of neurological disorders, inflammation, and cancer.

Mechanism of Action

This compound functions as a positive allosteric modulator of GPR68, meaning it binds to a site on the receptor distinct from the orthosteric site for protons. This binding enhances the receptor's affinity for protons, thereby potentiating its activation in response to acidic conditions. GPR68 is known to couple to multiple G protein signaling pathways, including Gs, Gq, Gi, and G12/13, leading to downstream effects such as cAMP production and intracellular calcium mobilization. The multifaceted signaling of GPR68 implicates it in diverse cellular functions, including cell growth, migration, and inflammation.

Below is a diagram illustrating the signaling pathways associated with GPR68 activation.

Figure 1: GPR68 Signaling Pathways.

Data Presentation

In Vitro Activity of this compound

| Parameter | Value | Species | Assay | Reference |

| Allosteric Activity vs. Ogerin | 33-fold increase | Human | cAMP Production | |

| Selectivity | High over GPR4 & GPR65 | Human | cAMP Production | |

| 5-HT2B Receptor Binding (Ki) | 219 nM | Human | Radioligand Binding | |

| 5-HT2B Receptor Activity (Ki) | 310 nM (weak antagonist) | Human | Functional Assay | |

| MT1 Receptor Activity (EC50) | 320 nM (weak full agonist) | Human | Functional Assay | |

| MT2 Receptor Activity (EC50) | 540 nM (weak partial agonist) | Human | Functional Assay |

Pharmacokinetic Profile of this compound in Mice

| Parameter | Time Point | Plasma Concentration (µM) | Brain Concentration (µM) |

| Single I.P. Dose (25 mg/kg) | 0.5 h | > 10 | > 10 |

| 2.0 h | Maintained high levels | Maintained high levels |

Data extracted from studies in Swiss Albino mice.

Experimental Protocols

Formulation of this compound for In Vivo Administration

Two protocols are provided for the preparation of this compound for intraperitoneal (I.P.) injection in mice. It is recommended to prepare the working solution fresh on the day of use.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a clear solution of this compound.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 to a final concentration of 40% (v/v) and mix thoroughly.

-

Add Tween-80 to a final concentration of 5% (v/v) and mix until the solution is clear.

-

Add sterile saline to reach the final volume, resulting in a final DMSO concentration of 10% (v/v).

-

Vortex the solution until it is homogeneous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This formulation utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

20% (w/v) SBE-β-CD in sterile saline

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add the 20% SBE-β-CD in saline solution to achieve a final DMSO concentration of 10% (v/v).

-

Vortex thoroughly until the solution is clear.

-

Proposed In Vivo Efficacy Study: Contextual Fear Conditioning in Mice

Given that the GPR68 modulator ogerin has been shown to suppress contextual fear memory, a similar paradigm is proposed for this compound to investigate its effects on learning and memory.

Figure 2: Experimental Workflow for Contextual Fear Conditioning.

-

Animals: Adult male C57BL/6J mice.

-

Drug Administration: Administer this compound (e.g., 1, 5, 10, 25 mg/kg) or vehicle via intraperitoneal (I.P.) injection 30 minutes prior to the training session.

-

Training (Day 1):

-

Place a mouse in the conditioning chamber and allow it to explore for a 2-minute acclimation period.

-

Present an auditory conditioned stimulus (CS; e.g., a tone) for 30 seconds.

-

During the final 2 seconds of the CS, deliver a mild footshock unconditioned stimulus (US; e.g., 0.5 mA).

-

Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2 minutes.

-

Return the mouse to its home cage.

-

-

Contextual Fear Test (Day 2):

-

Place the mouse back into the original conditioning chamber.

-

Record the mouse's behavior for 5 minutes in the absence of the CS and US.

-

Quantify the duration of freezing behavior as a measure of contextual fear memory.

-

-

Data Analysis: Compare the percentage of time spent freezing between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Proposed In Vivo Efficacy Study: DSS-Induced Colitis in Mice

Given the role of GPR68 in inflammation, this model can be used to assess the anti-inflammatory potential of this compound.

-

Animals: Adult male C57BL/6J mice.

-

Induction of Colitis: Administer 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days.

-

Drug Administration: Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle daily via oral gavage or I.P. injection, starting from the first day of DSS administration.

-

Monitoring:

-

Record body weight, stool consistency, and presence of blood in the feces daily to calculate a Disease Activity Index (DAI).

-

At the end of the study, sacrifice the mice and collect the colons.

-

Measure colon length and weight.

-

Perform histological analysis of colon sections to assess tissue damage and immune cell infiltration.

-

Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.

-

Analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates via ELISA or qPCR.

-

-

Data Analysis: Compare the DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the this compound-treated and vehicle-treated groups.

Proposed In Vivo Efficacy Study: Syngeneic Tumor Model in Mice

The involvement of GPR68 in cancer suggests that this compound could be evaluated in a cancer model.

-

Animals: C57BL/6J (for B16-F10 melanoma) or other appropriate syngeneic mouse strains.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^5 B16-F10 cells) into the flank of the mice.

-

Drug Administration: Once tumors are palpable, randomize mice into treatment groups and begin daily administration of this compound (e.g., 10, 25, 50 mg/kg, I.P.) or vehicle.

-

Monitoring:

-

Measure tumor volume every 2-3 days using calipers.

-

Monitor body weight as an indicator of toxicity.

-

At the end of the study, excise the tumors and weigh them.

-

Perform immunohistochemical analysis of tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

-

-

Data Analysis: Compare tumor growth curves, final tumor weights, and biomarker expression between the this compound-treated and vehicle-treated groups.

Disclaimer